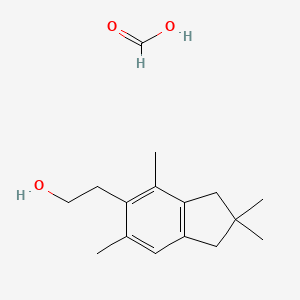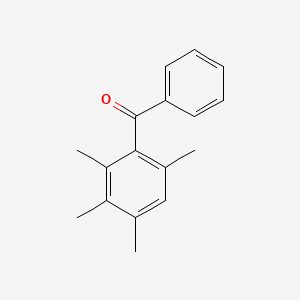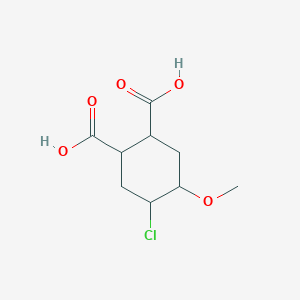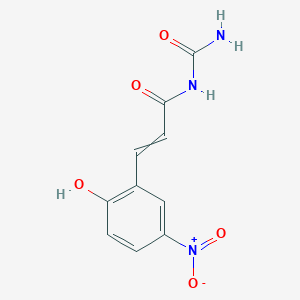
(3R,4S)-2-oxo-4,6-diphenyl-3,4-dihydro-1H-pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4S)-2-oxo-4,6-diphenyl-3,4-dihydro-1H-pyridine-3-carbonitrile is a chiral compound with significant interest in organic chemistry due to its unique structure and potential applications. This compound features a pyridine ring substituted with phenyl groups and a nitrile group, making it a versatile intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-2-oxo-4,6-diphenyl-3,4-dihydro-1H-pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of a suitable pyridine precursor, followed by the introduction of phenyl groups and the nitrile group through various substitution reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(3R,4S)-2-oxo-4,6-diphenyl-3,4-dihydro-1H-pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding amine.
Substitution: Products vary depending on the substituent introduced, such as bromophenyl or nitrophenyl derivatives.
科学的研究の応用
(3R,4S)-2-oxo-4,6-diphenyl-3,4-dihydro-1H-pyridine-3-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (3R,4S)-2-oxo-4,6-diphenyl-3,4-dihydro-1H-pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting downstream biological pathways. The exact mechanism depends on the specific application and target molecule.
類似化合物との比較
Similar Compounds
- (3R,4S)-2-oxo-4,6-diphenyl-3,4-dihydro-1H-pyridine-3-carboxamide
- (3R,4S)-2-oxo-4,6-diphenyl-3,4-dihydro-1H-pyridine-3-carboxylic acid
Uniqueness
(3R,4S)-2-oxo-4,6-diphenyl-3,4-dihydro-1H-pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both phenyl and nitrile groups allows for versatile chemical modifications, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
64202-47-7 |
|---|---|
分子式 |
C18H14N2O |
分子量 |
274.3 g/mol |
IUPAC名 |
(3R,4S)-2-oxo-4,6-diphenyl-3,4-dihydro-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H14N2O/c19-12-16-15(13-7-3-1-4-8-13)11-17(20-18(16)21)14-9-5-2-6-10-14/h1-11,15-16H,(H,20,21)/t15-,16+/m1/s1 |
InChIキー |
ZYDHIVUWAYWSKJ-CVEARBPZSA-N |
異性体SMILES |
C1=CC=C(C=C1)[C@H]2C=C(NC(=O)[C@H]2C#N)C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)C2C=C(NC(=O)C2C#N)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2,4-Dichloro-1-[4-nitro-3-(2,2,2-trifluoroethoxy)phenoxy]benzene](/img/structure/B14509884.png)

![2-[2-({Bis[4-(dimethylamino)phenyl]methyl}amino)phenyl]ethan-1-ol](/img/structure/B14509891.png)


![2-[1-(Dimethylamino)butylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14509901.png)
![S-{2-[(4-Methylphenyl)sulfanyl]ethyl} dimethylcarbamothioate](/img/structure/B14509908.png)

